Eudistomin M

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eudistomin M is a natural product found in Eudistoma olivaceum with data available.

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing Eudistomin M, and how can purity be validated?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as β-carboline ring formation followed by functional group modifications. For example, LiOH-mediated hydrolysis in THF/H₂O (3:1) under reflux (96% yield) or BBr₃-mediated demethylation in CH₂Cl₂ at low temperatures (31% yield) are common steps . Purification methods like column chromatography (silica gel, gradient elution) and HPLC (C18 reverse-phase) are critical. Purity validation requires NMR (¹H/¹³C), HR-MS for molecular weight confirmation, and HPLC purity >95% .

| Example Characterization Data |

|---|

| ¹H NMR (CDCl₃) : δ 8.12 (s, 1H, indole-H), 7.45–7.30 (m, 4H, aromatic) |

| HR-MS (ESI+) : m/z 345.1234 [M+H]⁺ (calc. 345.1238) |

| HPLC Purity : 97.5% (λ = 254 nm, acetonitrile/H₂O) |

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer : Begin with in vitro assays targeting reported activities of β-carbolines, such as antimicrobial (MIC assays against S. aureus or E. coli) or anticancer (MTT assays on cancer cell lines like HeLa or MCF-7). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3). Dose-response curves (IC₅₀ calculations) and statistical validation (Student’s t-test, p < 0.05) are essential .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported DNA-binding mechanisms?

- Methodological Answer : Conflicting data (e.g., weak vs. strong binding) require multi-technique validation:

- UV-Vis Titration : Monitor hypochromicity/shift in λmax to assess intercalation .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- Competitive Assays : Use ethidium bromide displacement to confirm intercalation vs. groove binding .

Q. How can structural optimization of this compound improve its bioactivity while minimizing toxicity?

- Methodological Answer :

-

SAR Studies : Modify substituents (e.g., halogenation at C-6 for enhanced antimicrobial activity) .

-

ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics and toxicity (e.g., hepatotoxicity via ProTox-II) .

-

Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells) to prioritize analogs with SI > 10 .

Analog Optimization Example This compound-6Br : IC₅₀ = 2.1 µM (HeLa), SI = 15 This compound-OMe : IC₅₀ = 8.7 µM (HeLa), SI = 3

Q. Data Analysis & Interpretation

Q. How should researchers address low reproducibility in this compound’s biological assays?

- Methodological Answer :

- Standardize Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., cell passage number, serum concentration) .

- Control for Batch Variability : Use the same supplier for reagents (e.g., Sigma-Aldrich fetal bovine serum) .

- Data Transparency : Report raw data, including outliers, in supplementary materials .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) for IC₅₀ determination .

- ANOVA with Post-Hoc Tests : Compare multiple doses (e.g., Tukey’s HSD for pairwise comparisons) .

- Error Bars : Use SEM (standard error of the mean) for triplicate experiments .

Q. Experimental Design & Validation

Q. How to formulate a FINER (Feasible, Novel, Ethical, Relevant) research question for this compound?

- Methodological Answer :

- Feasible : Ensure access to synthetic intermediates (e.g., β-carboline precursors) .

- Novel : Focus on understudied targets (e.g., this compound’s effect on non-coding RNA) .

- Ethical : Follow NIH guidelines for animal studies if testing in vivo .

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Q. What are common pitfalls in interpreting this compound’s in vitro to in vivo translation?

- Methodological Answer :

- Bioavailability Limitations : Assess solubility (logP > 3 may indicate poor aqueous solubility) .

- Metabolic Stability : Use liver microsome assays to predict hepatic clearance .

- Species-Specific Effects : Compare rodent vs. human cell line responses .

Q. Literature & Peer Review

Q. How to critically evaluate conflicting literature on this compound’s mechanism of action?

- Methodological Answer :

- Assay Conditions : Compare buffer pH (e.g., neutral vs. acidic affecting ionization) .

- Structural Confirmation : Verify if studies used the same stereoisomer (e.g., R vs. S configuration) .

- Publication Bias : Check if negative results are underreported (search ClinicalTrials.gov for unpublished data) .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Descriptions : Specify reaction time, temperature, and inert gas use (e.g., N₂ for air-sensitive steps) .

- Supplementary Data : Provide NMR spectra (integration, multiplicity) and chromatograms (retention times) in supporting information .

属性

CAS 编号 |

88704-39-6 |

|---|---|

分子式 |

C15H11N3O |

分子量 |

249.27 g/mol |

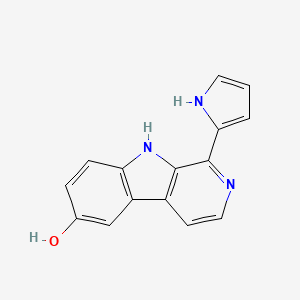

IUPAC 名称 |

1-(1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C15H11N3O/c19-9-3-4-12-11(8-9)10-5-7-17-15(14(10)18-12)13-2-1-6-16-13/h1-8,16,18-19H |

InChI 键 |

WDLOHMDDICIDKH-UHFFFAOYSA-N |

SMILES |

C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |

规范 SMILES |

C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |

Key on ui other cas no. |

88704-39-6 |

同义词 |

eudistomin M |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。